Cas no 854059-32-8 (4,6-Dichlorobenzothiazole)
4,6-Dichlorobenzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 4,6-dichlorobenzothiazole
- 4,6-dichlorobenzo[d]thiazole
- 4,6-dichloro-1,3-benzothiazole
- Benzothiazole, 4,6-dichloro-
- DSZCEAIANVNPJY-UHFFFAOYSA-N
- SBB093230
- 4,6-Dichlorobenzothiazole
-
- Inchi: 1S/C7H3Cl2NS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H
- InChI Key: DSZCEAIANVNPJY-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1N=CS2)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Topological Polar Surface Area: 41.1
4,6-Dichlorobenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1840409-250mg |
4,6-Dichlorobenzo[d]Thiazole |
854059-32-8 | 97% | 250mg |
¥7219.00 | 2024-07-28 |
4,6-Dichlorobenzothiazole Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4,6-Dichlorobenzothiazole
Professional Introduction to 4,6-Dichlorobenzothiazole (CAS No. 854059-32-8)
4,6-Dichlorobenzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 854059-32-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound belongs to the benzothiazole class, characterized by a benzene ring fused to a sulfur-containing five-membered ring. The presence of two chlorine substituents at the 4- and 6-positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of 4,6-Dichlorobenzothiazole consists of a benzene ring connected to a thiazole ring, with chlorine atoms attached at the 4th and 6th positions relative to the sulfur atom. This specific arrangement imparts unique electronic and steric properties, facilitating its incorporation into various molecular architectures. The compound is typically synthesized through chlorination reactions on benzothiazole precursors, leveraging well-established organic synthesis methodologies.
In recent years, 4,6-Dichlorobenzothiazole has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is particularly attractive for designing bioactive molecules due to the inherent biological activity associated with benzothiazole derivatives. Researchers have explored its utility in developing novel therapeutic agents targeting a range of diseases, including infectious disorders and chronic conditions.
One of the most compelling aspects of 4,6-Dichlorobenzothiazole is its role as a key intermediate in the synthesis of pharmacophores. For instance, studies have demonstrated its effectiveness in generating compounds with antimicrobial properties. The chlorine atoms serve as reactive sites for further functionalization, allowing chemists to introduce additional groups that modulate biological activity. This flexibility has led to the development of several lead compounds that are currently undergoing preclinical evaluation.
Moreover, the agrochemical industry has recognized the significance of 4,6-Dichlorobenzothiazole in formulating advanced crop protection agents. Its structural features make it an excellent candidate for creating novel pesticides with improved efficacy and environmental safety profiles. Recent research highlights its incorporation into systemic insecticides and fungicides, which exhibit enhanced resistance management properties compared to conventional formulations.
The synthesis of 4,6-Dichlorobenzothiazole can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. A common approach involves the chlorination of 2-amino-5-chlorobenzothiazole using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). These methods are favored for their high yields and scalability, making them suitable for industrial production.
In academic research circles, 4,6-Dichlorobenzothiazole has been employed as a scaffold for exploring novel drug mechanisms. For example, investigations have focused on its potential as an inhibitor of certain enzymes implicated in metabolic disorders. The electron-withdrawing nature of the chlorine substituents enhances binding interactions with biological targets, thereby improving drug potency. Such findings have spurred further exploration into its pharmacological applications.
The handling and storage of 4,6-Dichlorobenzothiazole require adherence to standard chemical safety protocols to ensure optimal stability and prevent degradation. Typically stored in inert atmospheres under controlled temperature conditions, this compound should be kept away from moisture and incompatible substances to maintain its integrity. Proper personal protective equipment (PPE) is essential when working with it in laboratory or industrial settings.
As research progresses, the applications of 4,6-Dichlorobenzothiazole are expected to expand into new frontiers of chemical biology and material science. Its unique structural attributes continue to inspire innovative synthetic strategies and functional molecule design. Collaborative efforts between academia and industry are likely to drive further discoveries, solidifying its position as a cornerstone compound in modern chemical research.
In conclusion,4,6-Dichlorobenzothiazole (CAS No. 854059-32-8) represents a fascinating compound with broad utility across multiple scientific domains. Its versatility as a synthetic intermediate and its potential in drug discovery underscore its importance in contemporary chemical innovation. Continued exploration into its properties and applications will undoubtedly yield groundbreaking advancements in pharmaceuticals and agrochemicals alike.
854059-32-8 (4,6-Dichlorobenzothiazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)